

3-Aminohexanoic Acid: A Synthetic β -Amino Acid - A Technical Overview

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Compound of Interest

Compound Name: 3-Aminohexanoic acid

Cat. No.: B3037759

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Executive Summary

3-Aminohexanoic acid, a non-proteinogenic β -amino acid, is a synthetic compound with no known natural occurrence based on current scientific literature. Its discovery is rooted in its chemical synthesis. This technical guide provides a comprehensive overview of its chemical properties, a representative synthetic protocol, and a workflow diagram for its preparation. The absence of natural sources precludes a discussion of its natural occurrence, biosynthesis, or isolation from biological matrices. This document serves as a resource for researchers interested in the chemical synthesis and potential applications of this and similar β -amino acids in drug discovery and development.

Introduction: The Synthetic Nature of 3-Aminohexanoic Acid

An extensive review of scientific databases and chemical literature reveals no evidence for the natural occurrence of **3-Aminohexanoic acid**. It is not reported as a metabolite in any known organism, nor has it been isolated from any natural source. Therefore, the "discovery" of this compound is attributed to its first chemical synthesis. As a β -amino acid, it represents a class of compounds with significant interest in medicinal chemistry due to their unique structural properties and their ability to form stable secondary structures in peptides (β -peptides), which can mimic or inhibit biological processes.

Chemical and Physical Properties

The fundamental chemical and physical properties of **3-Aminohexanoic acid** are summarized in the table below. This data is essential for its handling, characterization, and application in a laboratory setting.

Property	Value
Molecular Formula	C ₆ H ₁₃ NO ₂
Molecular Weight	131.17 g/mol
CAS Number	58521-63-4
Appearance	Solid
IUPAC Name	3-aminohexanoic acid
Synonyms	3-Aminocaproic acid, β-Aminocaproic acid

Synthesis of 3-Aminohexanoic Acid: A Representative Protocol

The synthesis of **3-Aminohexanoic acid** can be achieved through various methods common for the preparation of β-amino acids. A representative and well-established method is the Hofmann rearrangement of a substituted glutarimide. Below is a detailed experimental protocol for a plausible synthetic route.

Experimental Protocol: Synthesis via Hofmann Rearrangement

This protocol describes a two-step synthesis starting from 3-propylglutaric anhydride.

Step 1: Synthesis of 3-Propylglutarimide

- **Reaction Setup:** In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 15.6 g (0.1 mol) of 3-propylglutaric anhydride in 100 mL of anhydrous toluene.

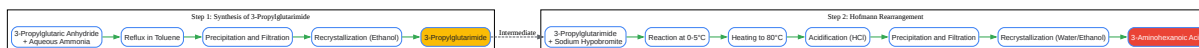
- **Ammonia Addition:** To the stirred solution, add 6.8 g (0.4 mol) of a 25% aqueous ammonia solution dropwise over 30 minutes. The reaction is exothermic; maintain the temperature below 40°C using a water bath.
- **Heating:** After the addition is complete, heat the mixture to reflux (approximately 110°C) for 4 hours.
- **Work-up:** Cool the reaction mixture to room temperature. The product, 3-propylglutarimide, will precipitate. Filter the solid, wash with cold toluene (2 x 20 mL), and dry under vacuum.
- **Purification:** Recrystallize the crude product from ethanol to yield pure 3-propylglutarimide.

Step 2: Hofmann Rearrangement to **3-Aminohexanoic Acid**

- **Reagent Preparation:** In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of sodium hypobromite by slowly adding 16.0 g (0.1 mol) of bromine to a pre-cooled (0°C) solution of 16.0 g (0.4 mol) of sodium hydroxide in 200 mL of water. Stir the solution at 0°C for 30 minutes.
- **Amide Addition:** To the cold sodium hypobromite solution, add 15.5 g (0.1 mol) of 3-propylglutarimide in small portions over 1 hour, maintaining the temperature between 0 and 5°C.
- **Reaction:** After the addition is complete, continue stirring at 0-5°C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.
- **Heating:** Heat the reaction mixture to 80°C for 1 hour.
- **Acidification and Isolation:** Cool the solution to room temperature and carefully acidify to pH 6 with concentrated hydrochloric acid. The product, **3-Aminohexanoic acid**, will precipitate.
- **Purification:** Filter the crude product, wash with a small amount of cold water, and then with ethanol. Recrystallize from a water/ethanol mixture to obtain pure **3-Aminohexanoic acid**.

Visualizing the Synthesis Workflow

The following diagram illustrates the key steps in the described synthesis of **3-Aminohexanoic acid**.



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A flowchart of the two-step chemical synthesis of **3-Aminohexanoic acid**.

Conclusion

3-Aminohexanoic acid is a synthetic compound whose value lies in its potential as a building block in medicinal chemistry and materials science. The lack of natural sources emphasizes the importance of efficient and scalable synthetic routes for its production. The provided protocol offers a fundamental method for its preparation, which can be a starting point for further optimization and development of novel analogs for various research applications. Future work in the field may focus on developing more efficient, stereoselective, or greener synthetic methodologies for **3-Aminohexanoic acid** and other β -amino acids.

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